RVP.1 protein
Description
Overview and Historical Context of RVP Domain Discovery in Eukaryotic Proteins
Retroviral aspartyl proteases are enzymes crucial for the life cycle of retroviruses, where they are typically part of a larger polyprotein. wikipedia.org It was initially believed that these proteases were exclusive to retroviruses, retrotransposons, and certain plant viruses. wikipedia.org However, subsequent sequence analyses hinted at the presence of "fossil" dimeric aspartyl proteases within the eukaryotic genome. nih.gov This led to the discovery of the Retroviral Protease (RVP) domain in eukaryotic proteins, with the DNA damage-inducible protein 1 (Ddi1) being a key example. nih.govmdpi.com The first description of the Ddi1 protein noted its transcriptional induction and subsequent overexpression in response to DNA-damaging agents. mdpi.com The identification of a domain within Ddi1 that shares remarkable structural similarity with retroviral proteases provided strong evidence for the retention of a dimeric aspartyl protease in eukaryotes. nih.gov
Definition and Structural Characteristics of the Retroviral Protease (RVP) Domain
Table 1: Structural Features of the RVP Domain
| Feature | Description |
|---|---|
| Quaternary Structure | Homodimer |
| Active Site | Each monomer contributes a catalytic aspartyl residue. |
| Catalytic Motif | Conserved D(T/S)G motif. molbiolcell.org |
| Overall Fold | Similar to retroviral proteases. nih.gov |
| Flap Region | A flexible loop that covers the active site. nih.gov |
| Substrate Binding Groove | Wider in Ddi1 than in retroviral proteases, suggesting it can accommodate larger substrates. nih.gov |
Key Protein Families and Orthologs Featuring the RVP Domain: Focus on the DNA Damage-Inducible Protein 1 (Ddi1) Family
The most prominent family of eukaryotic proteins containing an RVP domain is the DNA damage-inducible protein 1 (Ddi1) family. mdpi.comnih.gov Ddi1 and its homologs are multidomain proteins generally characterized by the presence of a ubiquitin-like (UBL) domain at the N-terminus and a ubiquitin-associated (UBA) domain at the C-terminus, which flank the central RVP domain. mdpi.comnih.govebi.ac.uk However, Ddi1 homologs in some species lack the UBA domain. pnas.org The Ddi1 protein is unique among ubiquitin receptor proteins due to the presence of this RVP domain. nih.gov In addition to the UBL, RVP, and UBA domains, a helical domain of Ddi1 (HDD) preceding the RVP domain has been identified in yeast and human Ddi2. nih.govpnas.org The RVP domain is highly conserved across Ddi1-related proteins from various organisms. mdpi.comnih.gov Human proteins that contain this domain include DDI1 and DDI2. wikipedia.org
Table 2: Domain Architecture of Ddi1 Family Proteins
| Domain | Location | Function |
|---|---|---|
| UBL (Ubiquitin-Like) | N-terminus | Interacts with the proteasome and ubiquitin. mdpi.compnas.org |
| HDD (Helical Domain of Ddi1) | Precedes RVP | Required for proteolytic activity and may serve as a substrate landing platform. pnas.orgdntb.gov.uaresearchgate.net |
| RVP (Retroviral Protease) | Central | Catalytic domain responsible for protease activity and homodimerization. mdpi.comnih.gov |
| UBA (Ubiquitin-Associated) | C-terminus | Binds to ubiquitin. mdpi.compnas.org |
Broader Significance of RVP Domains in Biological Systems
The presence of the RVP domain in eukaryotic proteins like Ddi1 points to its involvement in crucial cellular processes. mdpi.comfrontiersin.org The Ddi1 protein, through its various domains, participates in the ubiquitin-proteasome system, cell cycle regulation, and the response to DNA damage. mdpi.comresearchgate.net The proteolytic activity of the RVP domain is essential for some of these functions. nih.gov For instance, the RVP domain of Ddi1 is responsible for cleaving polyubiquitinated substrates, potentially compensating for proteasome dysfunction. nih.govpnas.org It is also involved in the activation of transcription factors like Nrf1 in higher eukaryotes by cleaving its precursor, which leads to the upregulation of proteasome subunit genes. pnas.org Furthermore, the RVP domain is implicated in the regulation of Pds1 stability, a key factor in sister chromatid separation during the cell cycle. mdpi.com The sensitivity of the RVP domain in some parasites to HIV protease inhibitors has highlighted it as a potential therapeutic target for opportunistic infections. nih.govnih.gov
Properties
CAS No. |
144996-43-0 |
|---|---|
Molecular Formula |
C10H16O2 |
Synonyms |
RVP.1 protein |
Origin of Product |
United States |
Molecular Architecture and Domain Organization of Rvp Containing Proteins
Constituent Domains of Ddi1-like Proteins: A Quartet of Functional Units
Ddi1-like proteins are multidomain proteins, typically characterized by the presence of four key domains: a Ubiquitin-Like (UBL) domain, a Ubiquitin-Associated (UBA) domain, a Helical Domain of Ddi1 (HDD), and the signature Retroviral-like aspartyl Protease (RVP) domain. pnas.orgnih.govbiorxiv.orgbiorxiv.org
The UBL domain , located at the N-terminus, shares structural homology with ubiquitin and is known to interact with the proteasome. nih.govmolbiolcell.org At the C-terminus lies the UBA domain , which is responsible for binding to ubiquitin chains, thereby linking the protein to ubiquitinated substrates. nih.govmolbiolcell.org The HDD domain is a more recently identified region with a helical structure whose precise function is still under investigation, though it is believed to be crucial for proteolytic activity. pnas.orgbiorxiv.org Central to the protein's function is the RVP domain , an aspartyl protease domain that shows remarkable similarity to retroviral proteases. nih.govresearchgate.net While this general architecture is common, variations exist across different organisms. For instance, Ddi1 homologs in vertebrates lack a UBA domain and instead possess a ubiquitin-interacting motif (UIM). researchgate.net
| Domain | Location | Function |
| Ubiquitin-Like (UBL) | N-terminus | Interacts with the proteasome nih.govmolbiolcell.org |
| Helical Domain of Ddi1 (HDD) | --- | Required for proteolytic activity pnas.orgbiorxiv.org |
| Retroviral-like Protease (RVP) | Central | Catalytic activity, homodimerization nih.govnih.gov |
| Ubiquitin-Associated (UBA) | C-terminus | Binds to ubiquitin chains nih.govmolbiolcell.org |
| Ubiquitin-Interacting Motif (UIM) | C-terminus (in vertebrates) | Binds to ubiquitin researchgate.net |
Structural Analysis of the RVP Domain: A Homodimeric Heart
The RVP domain is the catalytic core of Ddi1-like proteins and exhibits a fascinating homodimeric architecture. nih.gov This means that two identical RVP domains come together to form a functional unit. This dimerization is essential for its proteolytic activity, as the active site is formed at the interface between the two monomers. nih.gov Each monomer contributes a critical aspartate residue to the active site, which is characteristic of aspartyl proteases. nih.gov
A key feature of the RVP domain is a flexible loop region known as the "flap," which overhangs the active site. nih.gov The conformation of this flap—whether open or closed—is thought to play a crucial role in substrate binding and catalysis. nih.gov In the absence of a substrate, the flap is often found in an open conformation. nih.gov Structural studies have also revealed a "fireman's grip" arrangement of hydrogen bonds that stabilizes the active site, a feature conserved in other aspartic proteases. nih.gov
Inter-Domain Relationships and Their Influence on Protein Functionality
The functionality of Ddi1-like proteins arises not just from the individual actions of their domains, but from the intricate interplay between them. The RVP domain is essential for the homodimerization of the entire protein. nih.gov However, the proteolytic activity of the RVP domain is not autonomous; it requires the presence of the HDD domain to function. pnas.org Furthermore, the UBL domain stimulates this proteolytic activity, likely by facilitating high-affinity interactions with polyubiquitin (B1169507) chains. pnas.org
The UBL and UBA domains work in concert to tether the protein to the ubiquitin-proteasome system. The UBL domain can bind to the proteasome, while the UBA domain recognizes and binds to ubiquitinated substrates. nih.gov This dual interaction allows Ddi1-like proteins to act as shuttle factors, delivering ubiquitinated proteins to the proteasome for degradation. biorxiv.org In some instances, the UBL and UBA domains are also implicated in regulating the nuclear localization of the protein. nih.gov The interplay between these domains allows for a complex regulation of cellular processes, including cell cycle control and the response to DNA damage. nih.govnih.gov
| Feature | RVP Domain (e.g., in Ddi1) | HIV-1 Protease |
| Protease Class | Aspartyl Protease nih.gov | Aspartyl Protease molbiolcell.org |
| Architecture | Homodimer nih.gov | Homodimer molbiolcell.org |
| Active Site | Formed at the dimer interface with two catalytic aspartates nih.gov | Formed at the dimer interface with two catalytic aspartates molbiolcell.org |
| Flap Region | Present, overhangs the active site nih.gov | Present, overhangs the active site nih.gov |
| Substrate Binding | Wider substrate-binding groove in some homologs biorxiv.org | More constrained substrate-binding groove biorxiv.org |
| Inhibitor Sensitivity | Sensitive to some HIV protease inhibitors nih.gov | Target of specific protease inhibitors |
Enzymatic Mechanisms and Substrate Specificity of Rvp Containing Proteases
Proteolytic Activity of the RVP Domain and Catalytic Residues
The RVP domain functions as an aspartic protease. researchgate.netbiorxiv.orgmdpi.com Similar to other aspartic proteases, the catalytic mechanism involves a water molecule activated by two aspartic acid residues at the active site. nih.govnih.govembl.de These catalytic aspartates are located at the dimer interface of the RVP domain. pnas.orgresearchgate.netbiorxiv.org The RVP domain contains a characteristic motif, such as DSGA in Homo sapiens DDI2 and DTGA in Saccharomyces cerevisiae Ddi1, which includes one of the catalytic aspartic acid residues. researchgate.netmdpi.com The crystal structure of the RVP domain reveals a fold similar to aspartic proteases, with the catalytic site formed by the dimerization of the domain. researchgate.netnih.govbiorxiv.orgbiorxiv.orgmdpi.com
Research has identified specific residues crucial for the proteolytic activity of RVP-containing proteases. For instance, mutation of the predicted catalytic residue D220 in yeast Ddi1 renders the protease inactive. biorxiv.org The active site geometry of the Saccharomyces cerevisiae Ddi1 RVP domain is identical to that of HIV protease, although it possesses a wider substrate-binding groove. biorxiv.orgbiorxiv.org
Substrate Recognition Principles: Specificity for Polyubiquitinated Proteins and Long Ubiquitin Chains
RVP-containing proteases, particularly Ddi1 and its homologs, exhibit a notable specificity for polyubiquitinated proteins. pnas.orgnih.govpnas.orgmdpi.combiorxiv.org Unlike the proteasome, which can degrade unmodified proteins, Ddi1 is strictly ubiquitin-dependent. pnas.org Studies have shown that Ddi1 cleaves substrate proteins only when they are tagged with long ubiquitin chains, typically longer than about eight ubiquitins. pnas.orgnih.govpnas.org This requirement for long ubiquitin chains is a distinguishing feature of Ddi1-mediated proteolysis. pnas.orgnih.govpnas.orgmdpi.comresearchgate.net
The recognition of polyubiquitin (B1169507) chains is mediated by multiple domains within RVP-containing proteases. In Ddi1, the UBL and UBA domains, along with the HDD and RVP domains, contribute to substrate binding and proteolytic activity. pnas.orgmdpi.combiorxiv.org The UBL domain, in particular, plays a significant role in mediating high-affinity interaction with the polyubiquitin chain. pnas.orgnih.govpnas.org The minimal ubiquitin-binding unit has been shown to comprise the HDD and RVP domains, with the UBL and UBA domains enhancing substrate affinity and proteolytic activity. pnas.orgmdpi.combiorxiv.orgresearchgate.net While Ddi1 shows preference for K48-linked polyubiquitin chains in some contexts, its mechanism for achieving this selectivity, especially in vivo, is not fully understood, as its ubiquitin-binding modules can bind monoubiquitin. mdpi.combiorxiv.org
Cleavage of Specific Substrates (e.g., Precursor of Transcription Factor Nrf1)
A key substrate identified for RVP-containing proteases, specifically human DDI2 and Caenorhabditis elegans DDI1, is the precursor of the transcription factor Nrf1 (also known as NFE2L1). pnas.orgnih.govpnas.orgnih.govbiorxiv.orgmdpi.comgenecards.orgelifesciences.orgmdpi.com Nrf1 is an ER-resident protein that, upon proteasome inhibition, is retrotranslocated to the cytosol and cleaved to generate an active form that translocates to the nucleus to upregulate proteasomal subunit genes. pnas.orgpnas.orgmdpi.comelifesciences.orgmdpi.com
DDI2 mediates the cleavage of Nrf1, typically between two hydrophobic residues, which is consistent with the cleavage specificity of retroviral aspartyl proteases. mdpi.comelifesciences.org Specifically, DDI2 has been shown to cleave Nrf1 at Leu-104 in humans. genecards.orgelifesciences.orgmdpi.com This cleavage event is dependent on the polyubiquitination of Nrf1, suggesting that DDI2 specifically recognizes ubiquitinated Nrf1. mdpi.comgenecards.org The proteolytic processing of Nrf1 by DDI2 is crucial for its activation and the subsequent compensatory response to proteasome dysfunction. mdpi.comelifesciences.orgmdpi.com
Besides Nrf1, yeast Ddi1 has been implicated in the degradation of other specific substrates, such as the Ho endonuclease and the F-box protein Ufo1, which are involved in cell cycle progression. biorxiv.orgnih.govoup.com
Allosteric Regulation and Activation Mechanisms of RVP-Mediated Proteolysis
The proteolytic activity of RVP-containing proteases like Ddi1 is subject to regulation, and the RVP domain's activity is often dependent on the presence of other domains. The isolated RVP domain of Ddi1 is inactive, and full proteolytic activity requires the cooperation of the HDD and UBL domains. pnas.orgnih.govpnas.orgnih.govbiorxiv.org The HDD domain is essential for Ddi1's proteolytic activity, although its precise mechanism of action is not fully resolved. pnas.orgbiorxiv.org It may play a regulatory role or contribute to substrate recruitment. biorxiv.orgbiorxiv.orgnih.gov The UBL domain stimulates proteolytic activity, likely by enhancing the interaction with the polyubiquitin chain. pnas.orgnih.govpnas.org
The requirement for polyubiquitination for Ddi1's activity can be considered a form of regulation, ensuring that the protease acts specifically on tagged substrates. pnas.orgnih.govpnas.org The binding of ubiquitin directly to the HDD-RVP core has been hypothesized to activate the RVP domain, potentially by inducing conformational changes that affect the catalytic site. biorxiv.org
While the term "allosteric regulation" is broadly used to describe regulation by binding to a site distinct from the active site embopress.orgrsc.orgnih.gov, specific allosteric sites or small-molecule allosteric regulators for the RVP domain itself are still areas of research. However, the dependence on polyubiquitin chain length and the cooperative action of multiple domains (HDD, UBL, UBA) in substrate binding and activation suggest complex regulatory mechanisms that go beyond simple active-site interaction. pnas.orgmdpi.combiorxiv.orgresearchgate.net The dimerization of the RVP domain is also essential for the formation of the active catalytic site, representing a fundamental requirement for activity. researchgate.netnih.govbiorxiv.orgbiorxiv.org
Data Table: Key Domains and Their Roles in Ddi1/DDI2 Function
| Domain | Location | Key Functions | Contribution to RVP Activity |
| UBL (Ubiquitin-Like) | N-terminus | Binds proteasome receptors and ubiquitin; atypical in Ddi1/DDI2 as it binds ubiquitin. pnas.orgnih.govmdpi.combiorxiv.orggenecards.orgnih.govoup.com | Stimulates proteolytic activity by enhancing polyubiquitin interaction. pnas.orgnih.govpnas.org |
| HDD (Helical Domain of Ddi1) | Preceding RVP domain | Conserved domain; potential regulatory role; contributes to substrate recruitment. pnas.orgbiorxiv.orgmdpi.combiorxiv.orgnih.gov | Required for proteolytic activity; part of the minimal ubiquitin-binding unit. pnas.orgbiorxiv.org |
| RVP (Retroviral Protease-like) | Central region | Contains the catalytic site; forms homodimers. pnas.orgresearchgate.netnih.govbiorxiv.orgmdpi.combiorxiv.org | Proteolytic cleavage of substrates. pnas.orgnih.govpnas.orgmdpi.com Inactive in isolation. pnas.orgnih.govpnas.orgnih.gov |
| UBA (Ubiquitin-Associated) | C-terminus (in yeast Ddi1) | Binds ubiquitin. pnas.orgmdpi.comnih.govoup.com | Enhances substrate affinity and proteolytic activity (in yeast). pnas.orgmdpi.combiorxiv.org |
| UIM (Ubiquitin-Interacting Motif) | C-terminus (in mammalian DDI2) | Binds ubiquitin. genecards.orgoup.com | Potential role in ubiquitin binding and substrate recognition. |
Cellular Functions and Biological Pathways Mediated by Rvp Containing Proteins
Involvement in the Ubiquitin-Proteasome System (UPS) and Proteostasis
RVP-containing proteins, particularly DDI1 and DDI2, function within the ubiquitin-proteasome system (UPS), a primary pathway for selective protein degradation in eukaryotes. uniprot.orgaffbiotech.comorigene.comgenecards.org They act as ubiquitin receptors, binding to ubiquitinated substrates through their UBA and/or UBL domains. uniprot.orguniprot.orgcellsignal.comgenome.jpreactome.orguniprot.org While initially considered primarily as shuttle factors delivering ubiquitinated proteins to the 26S proteasome, research has revealed their capacity for ubiquitin-dependent protease activity. uniprot.orgaffbiotech.comreactome.org DDI1 and DDI2 are notable for their ability to cleave polyubiquitinated substrates, acting as endoproteases that can process proteins tagged with long ubiquitin chains. cellsignal.comreactome.org This proteolytic activity is mediated by the RVP domain. uniprot.orgcellsignal.comreactome.org This function may be particularly important when proteasome function is compromised, preventing the excessive accumulation of polyubiquitinated proteins. cellsignal.comreactome.org In Plasmodium falciparum, Rvp1 and Rvp2 are components of an alternative activator of the proteasome, further highlighting the link between RVP-containing proteins and proteasomal function in this organism. affbiotech.com
Role in DNA Damage Response and DNA-Protein Crosslink Repair
RVP-containing proteins are involved in the cellular response to DNA damage, specifically in the repair of DNA-protein crosslinks (DPCs). uniprot.orguniprot.orgorigene.comuniprot.orggenecards.org DDI1 and DDI2 are recruited to persistent DPC lesions, such as stabilized topoisomerase-1 cleavage complexes (Top1ccs), in an S phase-dependent manner. uniprot.orggenecards.org Their protease activity contributes to the eviction or processing of proteins crosslinked to DNA, which can impede replication fork progression and genome integrity. uniprot.orgorigene.comgenecards.orggenecards.orgnih.gov Studies in yeast have shown that loss of Ddi1 or its protease activity hypersensitizes cells to DPC-inducing agents, suggesting a broader role in DPC repair independent of other pathways like Wss1 and the 26S proteasome. genecards.org
Regulation of Gene Expression and Transcriptional Pathways
RVP-containing proteins influence gene expression, notably through the activation of transcription factors. Human DDI1 and DDI2 are responsible for the proteolytic cleavage and activation of the endoplasmic reticulum-bound transcription factor NRF1 (also known as TCF11). uniprot.orgaffbiotech.comorigene.comnih.govgenecards.orguniprot.orgexpasy.orgmalariaworld.orgproteomicsdb.orguniprot.orgebi.ac.uk This cleavage, which is often dependent on NRF1's ubiquitination status, releases an active form of NRF1 that translocates to the nucleus. affbiotech.comorigene.comnih.govgenecards.orgexpasy.orgproteomicsdb.orguniprot.org Nuclear NRF1 then upregulates the expression of genes encoding proteasome subunits and other components of the proteostasis network, serving as a critical feedback mechanism to restore proteostasis, particularly under conditions of proteotoxic stress or proteasome inhibition. uniprot.orgaffbiotech.comorigene.comnih.govuniprot.orgexpasy.orgmalariaworld.orgproteomicsdb.orguniprot.orgebi.ac.uk
Contribution to Cell Cycle Progression
RVP-containing proteins have been implicated in the regulation of cell cycle progression. uniprot.orgcellsignal.comgenome.jpuniprot.orguniprot.org Yeast Ddi1, for instance, is required for timely progression through the cell cycle, including the G1-S transition. uniprot.orggenome.jp Studies in yeast have shown that deletion of DDI1 can have synthetic effects on cell cycle progression, particularly under stress conditions. uniprot.org Human DDI1 and DDI2 are required for cellular survival following replication stress and contribute to removing proteins like RTF2 from stalled replication forks, which is necessary for cell cycle progression after such stress and for maintaining genome integrity. genecards.orgnih.govproteomicsdb.orgudel.edu Deficiency in DDI2 has been shown to induce cell cycle arrest. reactome.org
Interactions with Viral Life Cycles and Pathogenesis
RVP-containing proteins can intersect with the life cycles of pathogens, particularly parasites. Plasmodium falciparum DDI1 (PfDDI1) is an essential protein for the development of the malaria parasite across its life stages. uniprot.orgreactome.orgbosterbio.combiorxiv.org PfDDI1 contains the characteristic UBL and RVP domains, and its RVP domain shares structural similarities with retroviral aspartic proteases like HIV protease. uniprot.orgreactome.orgbosterbio.comuniprot.org Due to this similarity, PfDDI1 is sensitive to inhibition by certain HIV protease inhibitors, which have also been shown to block malaria parasite development. uniprot.orgreactome.orgbosterbio.combiorxiv.org This makes Plasmodium DDI1 a potential therapeutic target for malaria control. uniprot.orgreactome.orgbosterbio.combiorxiv.org PfDDI1 is also associated with chromatin and DNA-protein crosslinks in Plasmodium, and its depletion increases the parasite's susceptibility to DNA damaging agents and antimalarial drugs like artemisinin, further highlighting its crucial role in parasite biology and potential as a drug target. genecards.orgmalariaworld.orgreactome.orgbiorxiv.org
Non-Canonical Functions and Distinct Physicochemical Properties
RVP-containing proteins, especially DDI1 and DDI2, possess distinct physicochemical properties and exhibit non-canonical functions beyond being simple ubiquitin shuttles. uniprot.orgcellsignal.com Their domain architecture typically includes an N-terminal UBL domain, a central RVP domain, and a C-terminal UBA domain (though the presence of UBA can vary). uniprot.orguniprot.orgcellsignal.comgenome.jpreactome.orguniprot.orguniprot.org An additional helical domain of Ddi1 (HDD) has also been identified preceding the RVP domain. uniprot.orguniprot.orguniprot.org The RVP domain, while structurally similar to retroviral proteases and containing a catalytic motif, often requires activation and may exhibit ubiquitin-dependent proteolytic activity, specifically targeting substrates with long ubiquitin chains. uniprot.orgcellsignal.comreactome.orguniprot.org Unlike isolated retroviral proteases, the RVP domain of Ddi1 may be inactive in isolation, requiring other domains like the HDD and UBL for full activity and substrate interaction. reactome.org DDI1 proteins typically function as homodimers, with dimerization mediated by the RVP domain, which is important for some of their cellular roles. uniprot.orggenome.jpuniprot.org Beyond their protease activity, DDI1 has been implicated in processes like protein secretion and mating type switching in yeast, suggesting potential non-proteolytic or context-dependent functions. uniprot.orggenome.jpaffbiotech.comreactome.orguniprot.org
Protein Information
| Protein Name | Organism | UniProt Accession |
| DDI1 Homolog 1 | Homo sapiens | Q8WTU0 |
| DDI1 | Saccharomyces cerevisiae | P40087 |
| DDI1 Homolog 2 | Homo sapiens | O75911 |
| DDI1 | Plasmodium falciparum | Q8IM03 |
| Nuclear Respiratory Factor 1 | Homo sapiens | Q16656 |
| TCF11 | Homo sapiens | Q14494 |
Note: Standard PubChem CIDs are typically associated with chemical compounds, not proteins. Protein information is commonly found in databases like UniProt, which provide accession numbers for protein sequences.
Molecular Interactions and Complex Formation
Protein-Protein Interaction Networks of RVP-Containing Proteins
Rpn1 engages in a complex network of interactions with numerous proteins within and associated with the 26S proteasome. As a core component of the 19S base subcomplex, Rpn1 interacts directly with other proteasomal subunits, including Rpn2, Rpt1, Rpt2, and Rpt5 researchgate.netnih.govpnas.org. Rpn1 and Rpn2 are the largest proteasomal subunits and form flexible scaffolds within the 19S particle researchgate.netnih.gov. While Rpn2 primarily interacts with Rpn13, Rpn1 exhibits a broader range of interactions with ubiquitin-processing factors nih.gov.
Rpn1 serves as a docking site for several ubiquitin-like domain (UBL)-containing proteins, which often function as substrate shuttles or regulatory factors nih.govembopress.orgnih.govembopress.org. These include Rad23, Dsk2, Ddi1, Ubp6 (USP14), UBLCP1, and NUB1L nih.govnih.govembopress.orgpnas.orgpnas.orgroyalsocietypublishing.orgmdpi.comlife-science-alliance.org. Rpn1 also shows weaker affinity for the ubiquitin receptor Rpn10 nih.gov. Beyond core proteasomal components and known shuttle factors, Rpn1 has been reported to interact with proteins such as Ufd2, FAT10, DDOST, STT3B, and VCP, highlighting its extensive involvement in cellular protein networks mdpi.comlife-science-alliance.orgmolbiolcell.orgresearchgate.net. The interaction network of Rpn1 underscores its central role in recruiting and coordinating diverse proteins involved in the ubiquitin-proteasome system nih.govresearchgate.net.
Interaction with Ubiquitin and Ubiquitin Chains via UBL and UBA Domains
Rpn1 is a primary receptor for ubiquitin-like (UBL) domains at the proteasome nih.govnih.gov. UBL-containing proteins, such as Rad23, Dsk2, and Ddi1, typically bind to Rpn1 through their N-terminal UBL domains nih.govembopress.orgembopress.orgmdpi.commolbiolcell.org. These UBL domains share structural similarity with ubiquitin and mediate the docking of these proteins to the proteasome nih.govembopress.orgmdpi.com. Rpn1 possesses distinct binding sites for UBL domains, including the T1 and T2 sites nih.govpnas.org. The T1 site within the Rpn1 toroid can recognize both ubiquitin and UBL proteins like Rad23 nih.gov. The T2 site specifically recognizes the UBL domain of the deubiquitinating enzyme Ubp6 (USP14) nih.govpnas.org.
While Rpn1 primarily interacts with UBL domains, some UBL-containing proteins like Rad23 and Dsk2 also contain ubiquitin-associated (UBA) domains nih.govembopress.orgmolbiolcell.org. These UBA domains are crucial for binding to polyubiquitin (B1169507) chains on substrates, allowing these proteins to function as shuttle factors that deliver ubiquitinated cargo to the proteasome nih.govembopress.orgembopress.orgmolbiolcell.org. Although UBA domains bind ubiquitin, Rpn1's direct interaction is predominantly with the UBL domains of these shuttle proteins, effectively linking the ubiquitinated substrate (bound to the UBA domain of the shuttle) to the proteasome via the UBL-Rpn1 interaction nih.govmolbiolcell.org. Rpn1 has also been shown to directly recognize ubiquitin and polyubiquitin chains, with a preference for certain linkage types like Lys48-linked chains at the T1 site nih.gov.
Association with Proteasomal Components and Delivery of Substrates
Rpn1 is an integral component of the 19S regulatory particle's base subcomplex, positioning it strategically within the 26S proteasome researchgate.netnih.govyeastgenome.org. Its association with other base subunits, including the Rpt ATPases (Rpt1, Rpt2, Rpt5) and Rpn2, is fundamental to the structural integrity and function of the 19S particle researchgate.netnih.govpnas.org. Rpn1, along with Rpn2, contributes to the scaffolding of the regulatory particle researchgate.netpnas.org.
A key function of Rpn1's interactions is the recruitment and coordination of proteins involved in substrate delivery and processing at the proteasome nih.govembopress.orgnih.gov. By binding to UBL-containing shuttle factors like Rad23 and Dsk2, Rpn1 facilitates the targeting of ubiquitinated substrates to the proteasome nih.govembopress.orgnih.govmolbiolcell.org. Rpn1 also anchors deubiquitinating enzymes such as Ubp6 (USP14) via its UBL domain, positioning them to trim or remove ubiquitin chains from substrates or modulate proteasome activity nih.govnih.govembopress.orgpnas.orgpnas.org. This coordination of substrate shuttles, ubiquitin receptors (including Rpn10 and Rpn13, which also bind ubiquitin and UBLs), and deubiquitinases at or near Rpn1 is crucial for efficient substrate recognition, deubiquitination, and translocation into the 20S core particle for degradation nih.govnih.gov. Rpn1's location and interactions enable it to act as a central hub for processing ubiquitinated substrates before their entry into the proteolytic chamber biorxiv.orgnih.govnih.govoap-lifescience.org.
Dynamics of Binding and Dissociation Kinetics
The interactions involving Rpn1 and its binding partners, particularly UBL-containing proteins, are dynamic, characterized by specific binding affinities and kinetic rates. Studies utilizing techniques such as Surface Plasmon Resonance (SPR) have provided insights into the binding dynamics of Rpn1 interactions nih.govembopress.org. For instance, the association of purified Rpn1 with recombinant UBL domains from proteins like Rad23, Dsk2, and Ubp6 has been analyzed nih.gov.
Gene Expression and Regulation of Rvp Containing Proteins
Transcriptional Control and Inducible Expression (e.g., DNA damage, viral infection)
Transcriptional control is a primary level at which the expression of the RVP.1 gene is regulated. Research indicates that the RVP.1 transcript is upregulated in rat ventral prostate epithelial cells undergoing apoptosis induced by androgen withdrawal. nih.govgoogle.com This suggests a specific inducible expression pattern linked to the apoptotic pathway in this tissue.
While the RVP.1 protein from rat ventral prostate is specifically linked to androgen withdrawal-induced apoptosis, other proteins containing a retroviral protease (RVP)-like domain, such as DNA-damage-inducible 1 protein (Ddi1), have been implicated in DNA damage responses. Ddi1 contains a conserved RVP fold domain and is involved in the ubiquitin-proteasome system, playing a role in the degradation of proteins involved in cell cycle progression and regulation. nih.govnih.gov This highlights that proteins with RVP domains can be induced by cellular stress, including DNA damage, although this specific induction mechanism is not directly attributed to the this compound from rat ventral prostate based on the available information.
The potential link between RVP-1 and virus-infected cells has also been mentioned in the context of apoptosis induction, suggesting a possible, though not explicitly defined, role or regulation in response to viral infection. google.com However, detailed mechanisms of RVP.1 induction specifically by viral infection are not clearly elucidated in the provided research.
Post-Transcriptional Regulatory Mechanisms
Post-transcriptional regulation plays a crucial role in controlling gene expression after the mRNA molecule has been transcribed. This involves a variety of mechanisms that affect mRNA stability, processing, localization, and translation rate. RNA-binding proteins (RBPs) are key players in these processes, binding to mRNA to form ribonucleoprotein (RNP) complexes that influence the fate of the transcript. nih.govwikipedia.orgwikipedia.org
While specific post-transcriptional regulatory mechanisms for the this compound are not extensively detailed in the provided information, general mechanisms known to affect mRNA transcripts could potentially apply. These include alternative splicing, which can generate different protein isoforms from a single gene; mRNA stability, regulated by elements in the untranslated regions (UTRs) and the action of RBPs and microRNAs; and translational control, which affects the rate at which mRNA is translated into protein. wikipedia.orgplos.orgmicrobenotes.com The mention of "Post-translational modification" in relation to RVP-1 in one context suggests that modifications to the protein itself after translation may also play a regulatory role, although this falls outside the scope of post-transcriptional regulation of the mRNA transcript. google.com
RBPs can interact with specific sequences or structures within mRNA, typically in the 5' and 3' UTRs, to exert their regulatory effects. wikipedia.orgwikipedia.org The complex interplay between different RBPs can create intricate regulatory networks that fine-tune protein synthesis. frontiersin.orgnih.gov
Analysis of Messenger RNA Transcripts
Analysis of messenger RNA (mRNA) transcripts is fundamental to understanding gene expression levels and regulatory mechanisms. For RVP.1, studies have involved the isolation and characterization of its mRNA transcript. The RVP.1 cDNA was isolated using techniques such as subtraction cDNA cloning from rat ventral prostate undergoing androgen withdrawal-induced apoptosis. nih.gov
Quantitative analysis of RVP.1 transcript levels has shown its upregulation in the regressing rat ventral prostate following androgen ablation. nih.gov In normal adult rats, the RVP.1 transcript is expressed at very low levels in the ventral prostate and epididymis and is undetectable in other tissues examined, such as kidney, liver, and muscle. nih.gov This tissue-specific and inducible expression pattern was revealed through the analysis of its mRNA.
Detailed Research Findings on RVP.1 Transcript Expression:
| Tissue/Condition | RVP.1 Transcript Expression Level (relative to total mRNA) | Fold Elevation (in regressing RVP) | Reference |
| Normal adult rat ventral prostate | Very low (less than 0.01%) | - | nih.gov |
| Normal adult rat epididymis | Very low (less than 0.01%) | - | nih.gov |
| Normal adult rat kidney, liver, muscle | Undetectable | - | nih.gov |
| Regressing rat ventral prostate | Elevated | 3- to 8-fold | nih.gov |
| Serum-starved NIH 3T3 cells | Not increased | - | nih.gov |
This data indicates that RVP.1 mRNA expression is significantly induced during the process of androgen withdrawal-induced apoptosis in the rat ventral prostate, suggesting a specific role for this protein in this biological context. nih.gov Techniques like reverse transcription-quantitative PCR (RT-qPCR) and in situ hybridization are commonly used to investigate mRNA expression patterns and levels in different tissues and conditions. researchgate.net Advanced techniques such as RNA sequencing (RNA-Seq) and methods for mapping RBP binding sites like CLIP (crosslinking and immunoprecipitation) can provide more comprehensive insights into mRNA expression, processing, and regulation by RBPs. youtube.comyoutube.com
Evolutionary Conservation and Diversity of Rvp Containing Proteins
Phylogenetic Analysis Across Eukaryotic Organisms
Phylogenetic analysis of Ddi1 orthologs across eukaryotic organisms reveals their evolutionary relationships and conservation patterns. researchgate.net These analyses typically involve comparing amino acid sequences or domain structures to construct phylogenetic trees that illustrate the divergence and relatedness of these proteins in different species. nih.gov The presence of Ddi1-like proteins in diverse eukaryotes, from yeast to humans and protozoa, indicates that the ancestral eukaryotic cell likely possessed a precursor to these proteins. pnas.orgbiorxiv.orgresearchgate.netebi.ac.uknih.govresearchgate.netrcsb.org While the core RVP domain is conserved, variations in other domains like the UBL and UBA domains exist across species, contributing to functional diversity. pnas.orgbiorxiv.orgnih.govresearchgate.net
Conservation of the RVP Domain Sequence and Structure
The RVP domain is a highly conserved feature within Ddi1-like proteins. biorxiv.orgresearchgate.netmdpi.comnih.govresearchgate.net Despite having low sequence similarity to retroviral proteases, the RVP domain exhibits a remarkable structural resemblance to aspartic protease family folding. mdpi.comnih.govresearchgate.net This structural conservation includes the presence of a catalytic site typically formed by two aspartate residues, often at the dimer interface of the RVP domain. nih.govnih.govresearchgate.net
Evolutionary Divergence and Functional Specialization of Ddi1 Orthologs
While the RVP domain and core functions are conserved, Ddi1 orthologs have undergone evolutionary divergence, leading to functional specialization in different eukaryotic lineages. pnas.orgresearchgate.net This divergence can manifest in variations in domain architecture (presence or absence of UBA domain in some species), differences in substrate specificity, and involvement in distinct cellular pathways. pnas.orgbiorxiv.orgresearchgate.net
For example, yeast Ddi1 has been implicated in cell cycle regulation, DNA damage response, and exocytosis, in addition to its role as a proteasomal shuttle factor. biorxiv.orgrcsb.org In higher eukaryotes, Ddi1 orthologs, such as human Ddi2, are involved in the cleavage of the transcription factor precursor Nrf1, which is important for upregulating proteasomal subunit genes. pnas.orgbiorxiv.org Studies on Plasmodium Ddi1 highlight its essentiality during parasite development and a role in DNA-protein crosslink repair, suggesting lineage-specific adaptations and functions. biorxiv.orgresearchgate.net
The functional specialization of Ddi1 orthologs is likely driven by a combination of factors, including changes in domain interactions, evolution of regulatory mechanisms, and adaptation to the specific cellular environment and needs of different organisms. pnas.orgresearchgate.netnih.govplos.org Despite these divergences, the fundamental role of Ddi1-like proteins in interacting with ubiquitinated substrates and their association with the proteasome system, often mediated by the conserved UBL and/or UBA domains, remains a common theme. pnas.orgbiorxiv.orgnih.govresearchgate.net
Compound Names and PubChem CIDs
The subject of this article, "RVP.1 protein," refers to proteins containing the RVP domain, primarily the Ddi1 protein family and its orthologs. These are protein families/domains, not specific small chemical compounds. PubChem CIDs are typically assigned to unique chemical substances. Therefore, a table of PubChem CIDs for "this compound" or "Ddi1 orthologs" is not applicable in this context.
Advanced Research Methodologies for Studying Rvp Containing Proteins
Structural Determination Techniques: X-ray Crystallography, Cryo-Electron Microscopy (Cryo-EM), and Nuclear Magnetic Resonance (NMR) Spectroscopy
Determining the three-dimensional structure of RVP-containing proteins is crucial for understanding their molecular mechanisms. X-ray crystallography has been successfully used to determine the crystal structures of the RVP domains of Ddi1 from organisms like Toxoplasma gondii and Cryptosporidium hominis. These structures have shown that the RVP domains form homodimers with active sites similar to those found in HIV protease nih.govnih.gov. The native form of the Ddi1 RVP domain can exhibit an open dimeric structure nih.gov.
Cryo-Electron Microscopy (Cryo-EM) is another powerful technique for resolving protein structures, particularly for large protein complexes or those that are difficult to crystallize. While specific examples of Cryo-EM applied directly to the RVP domain of Ddi1 are not detailed in the provided results, Cryo-EM is a standard method for studying the assembly of protein-RNA complexes (RNPs) and ribosomes, which can involve proteins with diverse domains nih.gov. It provides high-resolution structural information, complementing other techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is valuable for determining the solution structures of proteins or protein domains, especially for flexible or intrinsically disordered regions nih.gov. NMR structures of the helical domain preceding the RVP domain in yeast Ddi1 have revealed structural similarities to DNA-binding domains from transcriptional regulators nih.govdntb.gov.ua. NMR can also be used to study protein dynamics and interactions in solution biopharma-asia.comutoronto.ca.
Biochemical and Biophysical Characterization: Enzymatic Assays, Protein Purification, Binding Studies (e.g., Biolayer Interferometry, GST-pulldown, Co-immunoprecipitation)
Biochemical and biophysical methods are essential for characterizing the activity and interactions of RVP-containing proteins. Protein purification is a fundamental step, allowing researchers to isolate the protein of interest for detailed study nih.gov. For example, recombinant RVP2 proteins from porcine parvovirus have been purified for use in ELISAs nih.gov.
Enzymatic assays are used to measure the catalytic activity of the RVP domain, which functions as an aspartyl protease nih.govnih.govdntb.gov.uanih.gov. These assays can help determine substrate specificity and evaluate the impact of mutations or inhibitors on protease activity dntb.gov.ua.
Binding studies are employed to investigate interactions with other molecules, such as substrates, inhibitors, or protein partners. Biolayer Interferometry (BLI) has been used to establish the binding of HIV protease inhibitors to the RVP domain of Ddi1 from T. gondii and C. hominis, as well as the binding of ubiquitin to the ubiquitin-associated domain of Ddi1 nih.govnih.gov. GST-pulldown and co-immunoprecipitation are common techniques for identifying protein-protein interactions nih.gov. These methods can help map interaction sites and identify protein complexes involving RVP-containing proteins nih.gov. Biochemical and biophysical characterization can also include techniques like size exclusion chromatography (SEC) and analytical ultracentrifugation to study protein aggregation and oligomerization state biopharma-asia.comnih.govthermofisher.com. Chromatographic analyses have shown that the RVB-1/RVB-2 complex, which contains AAA+ domains but is mentioned in the context of biochemical/biophysical characterization, can exist as dimers or hexamers nih.govresearchgate.net.
Genetic and Molecular Biology Approaches: Gene Knockout/Knockdown, Site-Directed Mutagenesis, Overexpression Studies
Genetic and molecular biology techniques are vital for understanding the cellular roles and functional domains of RVP-containing proteins. Gene knockout or knockdown approaches involve reducing or eliminating the expression of the gene encoding an RVP-containing protein to observe the resulting phenotypic effects nih.govuniroma1.it. This helps in understanding the essentiality of the protein and its involvement in various cellular processes, such as cell cycle progression, DNA damage repair, and exocytosis, as suggested for yeast Ddi1 dntb.gov.ua.
Site-directed mutagenesis allows researchers to introduce specific changes to the amino acid sequence of the protein. This is particularly useful for investigating the role of specific residues in catalytic activity, substrate binding, or protein interactions dntb.gov.uanih.gov. For instance, mutating a key aspartate residue in the RVP domain of yeast Ddi1 abolished its ability to rescue a checkpoint mutant phenotype, suggesting a requirement for catalytic activity in this function dntb.gov.ua.
Overexpression studies involve increasing the cellular levels of an RVP-containing protein. This can help in studying the protein's localization, activity, or its effects on cellular pathways when present in higher amounts dntb.gov.ua. Reconstitution of DDI2-deficient cells with DDI1, an RVP-containing paralogue, has been used to study their ability to compensate for DDI2 absence nih.gov.
Cellular and Microscopy Techniques: Immunofluorescence Microscopy, Live-Cell Imaging
Cellular and microscopy techniques provide insights into the localization, dynamics, and interactions of RVP-containing proteins within the cellular environment. Immunofluorescence microscopy uses antibodies labeled with fluorescent dyes to visualize the location of a specific protein within fixed cells numberanalytics.com. This can reveal the subcellular distribution of RVP-containing proteins and their potential colocalization with other cellular components or interaction partners numberanalytics.combruker.com. For example, GFP-fused RVB proteins have been shown to be predominantly nuclear nih.govresearchgate.net. Immunogold electron microscopy has also been used to visualize retroviral vector particles (RVP) and assess the presence of specific carbohydrate moieties on their surface researchgate.net.
Live-cell imaging techniques allow for the visualization of fluorescently tagged proteins in living cells over time numberanalytics.comcancer.gov. This provides dynamic information about protein movement, trafficking, and real-time interactions, offering a deeper understanding of the protein's function in a living system numberanalytics.comcancer.gov. Techniques like FRAP (Fluorescence Recovery After Photobleaching) and FCS (Fluorescence Correlation Spectroscopy) can monitor and quantify the movement of tagged proteins cancer.gov.
Computational and Bioinformatics Approaches: Sequence Analysis, Structural Modeling, Disorder Prediction, Normal Mode Analysis, RVP-net for Accessible Surface Area Prediction
Computational and bioinformatics methods are indispensable for analyzing protein sequences and structures, predicting properties, and modeling interactions. Sequence analysis involves comparing the amino acid sequences of RVP-containing proteins from different organisms to identify conserved regions, which may indicate functionally important domains or residues nih.govdntb.gov.ua.
Structural modeling techniques, such as homology modeling or ab initio modeling, can be used to predict the three-dimensional structures of RVP-containing proteins or domains when experimental structures are not available mdpi.com. These models can provide a basis for understanding potential functions and guiding experimental design.
Disorder prediction algorithms can identify intrinsically disordered regions within proteins, which are often involved in flexible interactions and regulation nih.gov. Disorder prediction of Ddi1 has revealed highly disordered regions between its structured domains, suggesting flexibility important for its function nih.gov.
Normal Mode Analysis (NMA) is a computational technique used to study the collective motions and flexibility of protein structures nih.govnih.gov. NMA of the Ddi1 RVP domain has revealed that it can undergo conformational changes, transitioning from an open to a closed state nih.govnih.gov. Molecular dynamics simulations are also used to investigate the dynamics of protein regions, such as the flap region in the Ddi1 RVP domain nih.govmdpi.com.
RVP-net is a specific online program for the prediction of real-valued solvent accessible surface area (ASA) of proteins from their amino acid sequences researchgate.netnih.govresearchgate.netpsu.edu. Unlike methods that classify residues as simply buried or exposed, RVP-net provides a direct prediction of the real ASA value, which can be helpful in estimating the structure and function of proteins, particularly when three-dimensional structures are unknown researchgate.netpsu.edu. ASA prediction is relevant because surface accessibility can influence protein-protein interactions and the accessibility of residues to enzymes or modifications researchgate.netresearchgate.net.
Proteomics and Interactomics for Global Analysis of Protein Networks
Proteomics and interactomics approaches provide a global view of RVP-containing proteins within the cellular context, including their abundance, modifications, and interaction partners. Proteomics involves the large-scale study of proteins, including their identification, quantification, and characterization of post-translational modifications utoronto.cauniroma1.itlunenfeld.ca. Differential proteome abundance studies can reveal changes in the levels of RVP-containing proteins in different cellular states lunenfeld.ca.
Interactomics focuses on mapping protein-protein interaction networks lunenfeld.caresearchgate.netharvard.edu. Techniques such as affinity purification coupled with mass spectrometry (AP-MS) can identify proteins that interact with a specific RVP-containing protein lunenfeld.caharvard.edu. Quantitative interactomics allows for a deeper understanding of how protein networks are remodeled in different conditions nih.gov. These studies can reveal the protein complexes and pathways in which RVP-containing proteins participate, providing insights into their cellular functions lunenfeld.caresearchgate.netnih.gov. For example, interactome analysis can identify changes in protein interactions that are not solely driven by changes in protein abundance nih.gov.
Theoretical Models and Mechanistic Hypotheses
Models for Substrate Channelling and Delivery to the Proteasome
Proteins containing the RVP domain, notably Ddi1, are proposed to function as "shuttle factors" or ubiquitin receptors, which capture ubiquitinated substrates and deliver them to the 26S proteasome for degradation. biorxiv.orgnih.gov This model is supported by the multi-domain architecture of these proteins. Ddi1, for instance, possesses a Ubiquitin-like (UBL) domain and a Ubiquitin-associated (UBA) domain in addition to its central Helical Domain of Ddi1 (HDD) and the RVP domain. biorxiv.orgnih.govbiorxiv.org
The Role of UBL and UBA Domains : The UBL domain is thought to bind to ubiquitin receptors on the 26S proteasome, thereby docking the entire Ddi1-substrate complex at the site of degradation. biorxiv.orgpnas.org The UBA domain, conversely, binds directly to the polyubiquitin (B1169507) chains attached to the substrate protein. biorxiv.org This dual-recognition system ensures that ubiquitinated cargo is efficiently chaperoned to the proteasome. While some shuttle factors like Rad23 and Dsk2 also contain UBL and UBA domains, Ddi1 is unique due to the presence of its RVP protease domain. biorxiv.orgnih.gov
A "Shuttle-and-Cut" Model : An emerging hypothesis suggests Ddi1 may do more than simply shuttle substrates. Its intrinsic proteolytic activity allows it to cleave the substrate, a function that can operate outside of the proteasome. biorxiv.org This suggests a model where Ddi1 can bind a ubiquitinated protein, cleave it, and then deliver the resulting fragments to the proteasome. This dual capability distinguishes it from other shuttle factors and points to a more complex regulatory role in protein homeostasis.
Table 1: Functional Domains of Ddi1 in Substrate Delivery This table summarizes the proposed functions of the key domains within the Ddi1 protein related to its role in shuttling substrates to the proteasome.
| Domain | Proposed Function in Substrate Channeling | Key Interaction Partner(s) |
|---|---|---|
| UBL (Ubiquitin-like) | Mediates binding to the 26S proteasome. biorxiv.orgpnas.org | Proteasome ubiquitin receptors (e.g., Rpn1, Rpn10) pnas.org |
| UBA (Ubiquitin-associated) | Binds to polyubiquitin chains on substrate proteins. biorxiv.org | Polyubiquitinated substrates |
| HDD (Helical Domain of Ddi1) | Required for proteolytic activity and ubiquitin binding. nih.gov | Polyubiquitin chains |
| RVP (Retroviral Protease-like) | Catalytic domain responsible for substrate cleavage. biorxiv.orgnih.gov | Substrate protein |
Proposed Mechanisms for Ubiquitin-Dependent Proteolysis by RVP-Containing Proteins
A key finding is that the proteolytic activity of the RVP domain within Ddi1 is not constitutive but is strictly dependent on ubiquitin. nih.gov Research has shown that the isolated RVP domain is enzymatically inactive, indicating a sophisticated regulatory mechanism controls its function. nih.gov
Requirement of Long Polyubiquitin Chains : The proteolytic function of Ddi1 is only triggered when substrates are tagged with long polyubiquitin chains, specifically those longer than eight ubiquitin units. nih.gov This requirement suggests a threshold for activation, preventing indiscriminate cleavage of proteins with shorter or different ubiquitin signals. The enzyme shows a preference for K48-linked polyubiquitin chains. biorxiv.org
The HDD-RVP Catalytic Core : The minimal functional unit for proteolysis is the combined HDD-RVP domain. biorxiv.orgbiorxiv.org This catalytic core is sufficient for ubiquitin-dependent cleavage. biorxiv.org The HDD domain is not merely a structural linker; it is essential for activity and contributes to ubiquitin binding. nih.govbiorxiv.org Mutating critical residues in the HDD's C-terminal helix abolishes proteolytic function, underscoring its importance. biorxiv.orgbiorxiv.org
Activation by Ubiquitin Binding : It is hypothesized that the binding of ubiquitin to the HDD-RVP core induces a conformational change that activates the RVP domain. biorxiv.orgbiorxiv.org This activation may involve the repositioning of flexible "flap" regions that typically cover the RVP active site, thereby granting the substrate access to the catalytic residues. biorxiv.orgbiorxiv.org The UBL and UBA domains further enhance this activity by increasing the affinity for polyubiquitinated substrates, effectively concentrating the substrate near the catalytic center. nih.gov
Table 2: Research Findings on Ubiquitin-Dependent Ddi1 Activity This interactive table details the experimental observations regarding the activation and function of the Ddi1 protease.
| Finding | Description | Implication | Source(s) |
|---|---|---|---|
| Inactive Isolated RVP | The RVP domain by itself shows no proteolytic activity. | Activity is allosterically regulated by other domains and ubiquitin. | nih.gov |
| HDD Domain is Essential | The HDD-RVP unit is the minimal catalytic core; mutations in the HDD inactivate the enzyme. | The HDD is directly involved in the catalytic mechanism or ubiquitin recognition. | biorxiv.orgnih.govbiorxiv.org |
| Polyubiquitin Chain Length | Ddi1 requires long ( >8) K48-linked polyubiquitin chains on the substrate to become active. | A high-threshold activation mechanism prevents off-target proteolysis. | biorxiv.orgnih.gov |
| UBL/UBA Enhancement | The presence of UBL or UBA domains increases substrate affinity and proteolytic rate. | These domains act as auxiliary modules that enhance the efficiency of the catalytic core. | nih.govbiorxiv.org |
Conformational Dynamics and Their Role in RVP Domain Activity
The function of many enzymes is dictated by their three-dimensional structure and flexibility. pressbooks.pubrsc.org The RVP domain is no exception, and its activity is believed to be regulated by specific conformational changes, a concept well-established for its structural homolog, the HIV-1 protease. nih.govresearchgate.netembopress.org
Dimeric Structure and Active Site : The RVP domain of Ddi1 forms a homodimer, creating a shared catalytic site at the dimer interface. nih.gov This architecture is characteristic of aspartyl proteases, where two aspartate residues, one from each subunit, form the catalytic dyad essential for peptide bond hydrolysis. nih.gov
The "Flap" Hypothesis : A critical feature of retroviral proteases is a pair of flexible β-hairpins, known as "flaps," that cover the active site. researchgate.net In the absence of a substrate, these flaps are typically in a "semi-open" or "open" state. Upon substrate binding, the flaps move to a "closed" state, clamping down on the substrate and creating the optimal environment for catalysis. It is strongly hypothesized that the RVP domain of Ddi1 employs a similar flap-based mechanism. biorxiv.orgbiorxiv.org The binding of a polyubiquitin chain to the adjacent HDD domain is thought to trigger the flap movement that "opens" the RVP active site for substrate processing. biorxiv.orgbiorxiv.org
Evidence from Structural Analysis : Normal mode analysis of the Ddi1 RVP domain from protozoan sources predicts that the dimer can transition between open and closed conformations through the relative movement of the two subunits. nih.gov This computational evidence supports the idea that large-scale domain motions are integral to its function. The structural similarity to HIV protease, where flap dynamics are proven to be crucial for inhibitor binding and enzymatic activity, provides a strong basis for this model. nih.govresearchgate.net
Table 3: Comparison of RVP Domain and HIV Protease Dynamics This table highlights the structural and dynamic similarities between the Ddi1 RVP domain and HIV-1 Protease, supporting a conserved mechanism of action.
| Feature | Ddi1 RVP Domain | HIV-1 Protease | Shared Significance |
|---|---|---|---|
| Quaternary Structure | Homodimer. nih.gov | Homodimer. nih.gov | Creates a shared active site at the dimer interface. |
| Active Site | Aspartyl protease active site with two catalytic Asp residues. nih.gov | Aspartyl protease active site with two catalytic Asp residues. uniprot.org | Defines the chemical mechanism of peptide bond cleavage. |
| Key Dynamic Element | Hypothesized flexible "flaps" gating the active site. biorxiv.orgbiorxiv.org | Confirmed flexible β-hairpin "flaps". researchgate.net | Regulates substrate access and binding. |
| Conformational States | Predicted to shift between "open" and "closed" states. nih.gov | Known to exist in "open," "semi-open," and "closed" states. researchgate.net | Conformational changes are essential for the catalytic cycle. |
Future Directions and Emerging Research Avenues
Identification of Novel Substrates and Regulatory Partners for RVP-Containing Proteins
A primary objective for future research is the systematic identification of the full range of substrates and regulatory molecules for RVP-containing proteins. While the transcription factor Nrf1 (Nuclear factor erythroid 2-related factor 1, also known as NFE2L1) has been identified as a key substrate for human DDI2, the substrate repertoire is likely much broader. pnas.orgbiorxiv.org Proteins containing the RVP domain, like Ddi1, are known to act as ubiquitin-dependent proteases, suggesting that many of their substrates are proteins marked with polyubiquitin (B1169507) chains. pnas.org
Regulatory partnerships are also a key area of investigation. The activity of the RVP domain is intricately controlled by other domains within the same protein, such as the Helical Domain of Ddi1 (HDD), the Ubiquitin-Like (UBL) domain, and the Ubiquitin-Associated (UBA) domain. nih.govpnas.org The HDD is essential for the RVP domain's proteolytic activity, while the UBL domain enhances it. pnas.org Furthermore, post-translational modifications, such as the phosphorylation of residues between the RVP and UBA domains, have been shown to mediate interactions with other proteins, like the t-SNARE protein Sso1, thereby linking Ddi1 to exocytosis. nih.govmdpi.com Future studies using advanced proteomics and genetic screening will be crucial for uncovering new substrates and the regulatory partners that dictate the context-specific functions of these enzymes.
| Protein | Species | Identified Substrate(s)/Partner(s) | Function/Interaction | Citation |
|---|---|---|---|---|
| DDI2 | Human | Nrf1 (NFE2L1) | Cleavage of Nrf1 precursor to release the active transcription factor. | pnas.orgbiorxiv.org |
| Ddi1 | S. cerevisiae | Polyubiquitinated proteins | General cleavage of substrates with long polyubiquitin chains. | pnas.org |
| Ddi1 | S. cerevisiae | Pds1 (Securin) | Regulates stability of Pds1, impacting cell cycle checkpoint control. | nih.govmdpi.com |
| Ddi1 | S. cerevisiae | Sso1 (t-SNARE) | Binds to Sso1 via a specific domain, regulating the late secretory pathway. | nih.govmdpi.com |
| Ddi1 | Protozoa (T. gondii, C. hominis) | Ubiquitin | The UBA domain binds to ubiquitin, a key feature for its role as a ubiquitin receptor. | nih.gov |
Detailed Elucidation of RVP Domain Activation and Inhibition Mechanisms
Understanding the precise molecular choreography that activates and inhibits the RVP domain is a critical area for future exploration. Current evidence indicates that the RVP domain is inactive in isolation. pnas.org Its activation is a multi-step process that requires the presence of the adjacent HDD domain, which appears to "license" the protease for cleavage. pnas.org This activation is further contingent on the substrate being tagged with a long polyubiquitin chain, which is recognized by the UBL and/or UBA domains, suggesting a mechanism where substrate binding triggers a conformational change that enables catalysis. pnas.org Elucidating the allosteric communications between these domains through high-resolution structural and biophysical methods will be a key research goal.
The structural similarity between the RVP domain and retroviral proteases has opened a direct path toward understanding its inhibition. mdpi.comnih.gov Studies have successfully shown that HIV protease inhibitors, such as Nelfinavir, can bind to the catalytic site of the human DDI2 RVP domain and block its activity. biorxiv.org This has profound therapeutic implications, particularly in cancer. Moreover, peptide-based inhibitors have been designed based on the RVP domain's crystal structure. nih.gov Future work will focus on developing highly specific and potent inhibitors of the RVP domain as potential therapeutics and as chemical probes to dissect its biological functions.
Exploration of RVP-Containing Protein Roles in Specific Physiological and Pathological Contexts
Connecting the molecular activities of RVP-containing proteins to specific cellular and organismal outcomes is a major avenue for ongoing research. In yeast, Ddi1 has been implicated in diverse physiological processes, including cell cycle control, the DNA damage response, and protein secretion. nih.govmdpi.comrcsb.org
In humans, the pathological roles are becoming increasingly clear, especially in oncology. The DDI2-Nrf1 pathway is a key mechanism of resistance to proteasome inhibitor drugs (like bortezomib) used to treat multiple myeloma. biorxiv.orgresearchgate.net When the proteasome is inhibited, DDI2 cleaves and activates Nrf1, which then drives the transcription of new proteasome subunits, creating a "bounce-back" effect that counteracts the therapy. biorxiv.org This positions DDI2 as a compelling target for combination therapies. Beyond cancer, other RVP-containing proteins may have distinct roles. For instance, the prion protein homolog Doppel (Dpl), while neurotoxic when misregulated, has a vital physiological function in male fertility. nih.gov Exploring the roles of RVP proteins in other contexts, such as neurodegenerative diseases, metabolic disorders, and immune responses, will be a fruitful area of investigation. nih.govmdpi.com
Development of Advanced Tools for Functional and Structural Characterization of RVP Domains
Progress in understanding RVP domains is intrinsically linked to the development and application of sophisticated research tools. Structural biology has been pivotal, with X-ray crystallography and NMR spectroscopy providing atomic-level views of RVP, UBL, and HDD domains from various organisms. researchgate.netnih.govrcsb.org These structures are the foundation for rational drug design and mutagenesis studies.
A variety of advanced biophysical and cellular techniques are being employed to probe function. Biolayer interferometry, for example, allows for the real-time measurement of binding kinetics between the RVP domain and potential inhibitors or between ubiquitin-binding domains and ubiquitin itself. nih.gov Quantitative mass spectrometry-based proteomics is essential for identifying novel protein interactors in an unbiased manner. scholaris.ca In parallel, genetic tools such as CRISPR/Cas9-mediated gene knockout and site-directed mutagenesis of the catalytic aspartate residue (creating a "protease-dead" protein) are indispensable for validating the protein's function in a cellular context. pnas.orgbiorxiv.org The generation of antibodies that specifically recognize post-translationally modified regulatory sites, such as phosphorylated motifs, represents another powerful tool to track the activation state of these proteins during cellular processes like mitosis. scholaris.canih.gov
| Technique | Application | Key Findings/Potential | Citation |
|---|---|---|---|
| X-ray Crystallography / NMR Spectroscopy | Structure determination of individual domains (RVP, HDD, UBL). | Revealed structural homology to HIV protease; provides basis for inhibitor design. | researchgate.netnih.govrcsb.org |
| Biolayer Interferometry (BLI) | Analysis of binding kinetics. | Quantified the binding of HIV inhibitors and peptide inhibitors to the RVP domain. | nih.gov |
| Quantitative Mass Spectrometry | Identification of interacting proteins. | Identified novel potential PP1 binding partners during mitosis. | scholaris.ca |
| Gene Knockout (e.g., CRISPR/Cas9) | Functional analysis in cells. | Confirmed that DDI2 is essential for Nrf1 cleavage. | biorxiv.org |
| Site-Directed Mutagenesis | Disrupting catalytic activity. | Created "protease-dead" mutants (e.g., D220N) to separate proteolytic from other functions. | nih.govpnas.org |
| Phospho-specific Antibodies | Studying regulation by phosphorylation. | Enabled identification of proteins regulated by phosphorylation of the RVxF motif. | nih.gov |
Investigating the Full Spectrum of Evolutionary Relationships and Functional Diversification
The evolution of RVP-containing proteins is a compelling story of domain shuffling and functional adaptation. The RVP domain itself is highly conserved, but the domains it is associated with vary between different evolutionary lineages. researchgate.net For example, Ddi1-like proteins in vertebrates lack the C-terminal UBA domain found in their yeast counterparts but possess a different, functionally analogous ubiquitin-interacting motif (UIM). researchgate.netrcsb.org
This pattern of combining a conserved catalytic domain with diverse regulatory and targeting domains is a major engine of functional diversification in evolution. nih.govbiorxiv.orgnih.gov By shuffling exons that encode specific functional units, organisms have generated new protein families with novel functions from a limited set of ancestral domains. nih.gov Future research combining phylogenetics, genomics, and structural biology will trace the evolutionary trajectory of RVP-containing proteins. kumarlab.netfrontiersin.org This will not only illuminate how these specific proteins evolved but also provide broader insights into the principles governing the emergence of complex, multi-domain proteins that integrate multiple cellular signals to perform specific tasks.
Q & A
Q. How can researchers determine the tertiary structure of RVP.1 protein?
To resolve the tertiary structure, employ X-ray crystallography or cryo-electron microscopy (cryo-EM) . For X-ray crystallography:
- Purify this compound using affinity chromatography and verify homogeneity via SDS-PAGE .
- Crystallize the protein under varying buffer conditions (e.g., PEG concentrations, pH gradients).
- Collect diffraction data and solve the phase problem using molecular replacement or MAD/SAD phasing.
- Validate the model with tools like MolProbity or the PDB validation server . Example workflow table:
| Method | Resolution Range | Throughput | Key Tools |
|---|---|---|---|
| X-ray | 1.5–3.0 Å | Moderate | PHASER, REFMAC |
| Cryo-EM | 2.5–4.0 Å | High | RELION, CryoSPARC |
Q. What experimental approaches are used to quantify RVP.1 expression in cellular models?
Use quantitative PCR (qPCR) for mRNA or ELISA/Western blot for protein:
- For qPCR: Design primers spanning exon-exon junctions to avoid genomic DNA amplification. Normalize data to housekeeping genes (e.g., GAPDH) using the ΔΔCt method .
- For ELISA: Optimize antibody specificity via blocking controls (e.g., peptide competition assays). Include a standard curve with recombinant RVP.1 for absolute quantification .
Advanced Research Questions
Q. How can conflicting functional data about RVP.1’s role in signaling pathways be resolved?
Address contradictions through multi-omics integration and knockout validation :
- Perform co-immunoprecipitation (co-IP) followed by mass spectrometry to map interaction partners under different cellular conditions .
- Use CRISPR/Cas9 to generate RVP.1-KO cell lines and assess phenotypic changes (e.g., proliferation, apoptosis) via live-cell imaging or flow cytometry .
- Cross-reference findings with public databases (e.g., STRING, KEGG) to identify conserved pathways .
Q. What statistical frameworks are suitable for analyzing RVP.1’s association with disease phenotypes?
Apply mixed-effects models or Bayesian networks to account for confounding variables:
Q. How can researchers design experiments to study RVP.1’s post-translational modifications (PTMs)?
Combine immunoaffinity enrichment with high-resolution mass spectrometry :
- Enrich PTM-specific epitopes (e.g., phosphorylated residues) using antibodies or TiO₂ beads .
- Analyze data with software like MaxQuant, using UniProt RVP.1 entries as a reference .
- Confirm functional impacts via mutagenesis (e.g., substituting phosphorylation sites) .
Methodological Best Practices
Q. What controls are essential for RVP.1 functional assays?
Include:
- Positive controls : Known agonists/antagonists of RVP.1-related pathways.
- Negative controls : siRNA/scrambled CRISPR constructs.
- Technical replicates : Minimize plate-to-plate variability in high-throughput screens .
Q. How to ensure reproducibility in RVP.1 studies?
- Deposit raw data in repositories like PRIDE (proteomics) or GEO (genomics) .
- Follow ARRIVE guidelines for preclinical studies, detailing sample sizes and statistical power .
- Use RefSeq accession numbers (e.g., NP_XXXXX) for unambiguous protein identification .
Data Integration and Tools
Q. Which databases provide reliable annotations for RVP.1?
- UniProtKB : Detailed PTM, structure, and functional annotations .
- Protein Data Bank (PDB) : 3D structures and crystallographic conditions .
- STRING : Interaction networks and pathway context .
Q. How to resolve discrepancies between in silico predictions and experimental RVP.1 data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
